rac-Fenfluramine-D11 Hydrochloride is a deuterated form of fenfluramine, which is a compound primarily known for its use in the treatment of certain seizure disorders. This isotopically labeled compound is utilized in scientific research, particularly in pharmacokinetic studies and metabolic investigations due to its unique properties that allow for precise tracking in biological systems. The compound is classified as a stable isotope-labeled reference material, which is essential for analytical chemistry and drug development.
The compound rac-Fenfluramine-D11 Hydrochloride can be sourced from specialized chemical suppliers, such as LGC Standards. It is categorized under stable isotope-labeled compounds, specifically designed for high accuracy in scientific research applications. The molecular formula for rac-Fenfluramine-D11 Hydrochloride is , with a molecular weight of approximately 278.79 g/mol .
The synthesis of rac-Fenfluramine-D11 Hydrochloride involves several steps that utilize deuterated starting materials to incorporate deuterium into the final product. One common method includes the reduction of a ketone precursor, specifically 1-(3-trifluoromethyl)phenyl-propan-2-one, using ethylamine and various reducing agents such as sodium borohydride or lithium aluminum hydride .
The process typically follows these stages:
These steps are often performed in a one-pot reaction to simplify the synthesis and improve yield .
In terms of chemical reactions, rac-Fenfluramine-D11 Hydrochloride can participate in various reactions typical of amines and aromatic compounds. Key reactions include:
These reactions are crucial for modifying the compound for specific research applications or therapeutic uses .
The mechanism of action for rac-Fenfluramine involves its interaction with serotonergic neurotransmission pathways. Fenfluramine acts primarily as a serotonin releasing agent, influencing serotonin levels in the brain, which plays a significant role in mood regulation and seizure control. This mechanism is particularly relevant in treating conditions like Dravet syndrome and Lennox-Gastaut syndrome, where modulation of serotonin pathways can lead to reduced seizure frequency .
rac-Fenfluramine-D11 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various experimental settings .
The applications of rac-Fenfluramine-D11 Hydrochloride are primarily found in scientific research:
Its isotopic labeling allows researchers to obtain precise data regarding drug metabolism and efficacy, making it invaluable in pharmacological studies .
rac-Fenfluramine-D11 Hydrochloride possesses the molecular formula C₁₂H₆D₁₁F₃N•HCl and a molecular weight of 278.78–278.79 g/mol, representing a significant increase from the unlabeled fenfluramine hydrochloride (267.72 g/mol) due to the mass difference between deuterium and hydrogen atoms [1] [3] [5]. The structural configuration maintains the core phenethylamine scaffold featuring a trifluoromethyl-substituted phenyl ring attached to a propylamine chain with an ethylamino group. Deuterium atoms specifically replace hydrogen atoms at aliphatic positions, including the ethylamino group (-CD₂CD₃), methyl group (-CD₃), and methylene bridge (-CD₂-), creating a distinct isotopic pattern without altering the stereochemistry or electronic properties of the parent molecule [1] [5].
The compound exists as a racemic mixture (rac-), containing equal proportions of R- and S-enantiomers. This differs from therapeutic formulations of fenfluramine (e.g., Fintepla®) which contain the pharmacologically active S-enantiomer. The hydrochloride salt form enhances stability and solubility, making it suitable for research applications requiring precise handling and preparation of analytical standards [3] [7].
Table 1: Structural and Chemical Properties of rac-Fenfluramine-D11 Hydrochloride
Property | Specification | Reference |
---|---|---|
Molecular Formula | C₁₂H₆D₁₁F₃N•HCl | [3] [5] |
Molecular Weight | 278.79 g/mol | [1] |
Unlabeled CAS Number | 404-82-0 | [7] |
Deuterium Positions | Ethyl group (-CD₂CD₃), methyl group (-CD₃), methylene bridge (-CD₂-) | [1] [5] |
Salt Form | Hydrochloride | [3] [7] |
Chirality | Racemic mixture (50:50 R:S enantiomers) | [3] |
Table 2: Comparative Analysis of Deuterated vs. Unlabeled Fenfluramine Hydrochloride
Characteristic | rac-Fenfluramine-D11 HCl | Fenfluramine HCl |
---|---|---|
Molecular Formula | C₁₂H₆D₁₁F₃N•HCl | C₁₂H₁₆F₃N•HCl |
Molecular Weight | 278.79 g/mol | 267.72 g/mol |
Accurate Mass | 278.1692 | 267.1002 |
Isotopic Purity | ≥99% D11 substitution | N/A |
Primary Research Use | Analytical standard | Therapeutic agent |
Deuterium labeling serves as a powerful tool in modern pharmacological research, particularly for compounds like fenfluramine with complex metabolic profiles. The strategic incorporation of eleven deuterium atoms in rac-Fenfluramine-D11 Hydrochloride creates a distinct mass shift that enables unambiguous differentiation from endogenous compounds and non-deuterated drug molecules during mass spectrometric analysis. This isotopic signature allows researchers to track the parent compound and its metabolites in biological matrices with exceptional specificity, significantly reducing background interference and enhancing detection sensitivity [3] [5].
The primary application of rac-Fenfluramine-D11 Hydrochloride lies in its use as an internal standard in quantitative bioanalysis. When added to biological samples (plasma, serum, brain tissue) prior to extraction, it corrects for variability in sample processing and instrument response. This is crucial for developing validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify fenfluramine and its active metabolite norfenfluramine in pharmacokinetic studies [1] [5]. The deuterated analog experiences nearly identical extraction efficiency and chromatographic behavior as the analyte while providing a distinct mass transition, making it ideal for high-precision measurements.
Beyond analytical applications, deuterated compounds enable metabolic stability assessments through the well-documented isotope effect. While the carbon-deuterium bond is stronger than carbon-hydrogen, the D11 substitution in this molecule primarily affects metabolic pathways involving the ethylamino and methyl groups. Enzymes like cytochrome P450 isoforms may process deuterated molecules at different rates, potentially altering metabolic pathways. This property allows researchers to study metabolic soft spots and design more stable drug candidates [3].
Regulatory agencies classify such isotopically labeled preparations differently from their therapeutic counterparts. Under DEA regulations (21 CFR 1308.23), chemical preparations like rac-Fenfluramine-D11 Hydrochloride intended solely for laboratory or research purposes are exempt from controlled substance requirements when properly packaged with denaturing agents or in concentrations presenting no significant abuse potential [6].
The development of deuterated fenfluramine analogues represents a convergence of fenfluramine's complex pharmacological history with advances in isotopic labeling technology. Fenfluramine was first synthesized in the 1960s and approved in 1963 (France) and 1973 (United States) as an appetite suppressant, typically administered as the racemic hydrochloride salt [2] [7]. Its mechanism as a potent serotonin-releasing agent (SRA) provided efficacy for weight management but also contributed to its association with valvular heart disease and pulmonary hypertension, leading to its withdrawal from obesity markets in 1997 [2] [7].
The resurgence of interest in fenfluramine emerged from clinical observations of its unexpected antiseizure properties in Dravet syndrome and Lennox-Gastaut syndrome. This prompted renewed research into its mechanism, which extends beyond serotonin release to include agonist activity at sigma-1 receptors and modulation of serotonin receptors (5-HT₂B, 5-HT₂C) [2] [8]. Understanding its complex pharmacokinetics became essential for optimizing therapeutic use while minimizing risks, creating a need for precise analytical tools.
Deuterated analogues like rac-Fenfluramine-D11 Hydrochloride emerged in response to the analytical challenges in quantifying fenfluramine and its metabolites. The development followed the broader trend in pharmaceutical analysis where deuterated internal standards became essential for meeting regulatory bioanalytical method validation criteria. The D11 configuration specifically targets metabolic soft spots identified in earlier studies—particularly N-deethylation to norfenfluramine (major metabolic pathway) and oxidative processes [3] [5].
The synthesis of rac-Fenfluramine-D11 Hydrochloride employs specialized deuterium incorporation techniques, likely involving reactions with deuterated reagents like ethyl iodide-D₅ or reduction of precursor molecules with deuterium gas. The commercial availability of this compound (e.g., TRC-F247603 from LGC Standards, sc-495920 from Santa Cruz Biotechnology) underscores its importance in contemporary neuropharmacology research, particularly since fenfluramine's reintroduction as Fintepla® for seizure disorders in 2020 [1] [3] [7].
Table 3: Key Historical Milestones in Fenfluramine and Deuterated Analog Development
Year | Milestone | Significance |
---|---|---|
1963 | Fenfluramine first introduced (France) | Initial approval as weight management agent (Servier) |
1973 | FDA approval of fenfluramine HCl (Pondimin®) | U.S. market entry for obesity treatment |
1997 | Withdrawal of fenfluramine from obesity markets | Followed reports of valvulopathy and pulmonary hypertension |
2010s | Identification of antiseizure effects in Dravet syndrome | Renewed interest in fenfluramine pharmacology |
2010s | Development of deuterated fenfluramine standards | Response to need for precise bioanalytical methods |
2020 | FDA approval of Fintepla® (fenfluramine HCl) for Dravet syndrome | Restricted availability through REMS program |
Present | rac-Fenfluramine-D11 HCl established as research standard | Facilitates metabolic and pharmacokinetic studies |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1